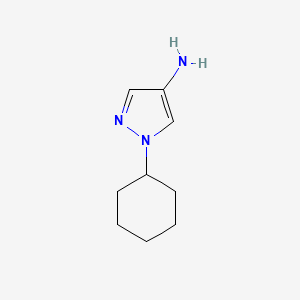

1-Cyclohexyl-1H-pyrazol-4-amine

説明

The Pyrazole (B372694) Heterocyclic Scaffold in Modern Chemical Research

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the synthesis of a multitude of biologically active compounds. rsc.orgnih.govresearchgate.net Its metabolic stability and ability to act as a versatile pharmacophore have contributed to its presence in a number of approved drugs. nih.gov The pyrazole nucleus is a key component in medications for a range of conditions, including various cancers, viral infections, and inflammatory diseases. rsc.orgnih.gov The versatility of the pyrazole scaffold allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties, which is a critical aspect of modern drug design. nih.gov

Academic Significance of Aminopyrazoles as Core Structures

The introduction of an amino group to the pyrazole ring, forming aminopyrazoles, further enhances the chemical and biological diversity of this scaffold. Aminopyrazoles are recognized as crucial building blocks in medicinal chemistry, serving as precursors for the synthesis of more complex heterocyclic systems. chim.ituni.lu The amino group can act as a key hydrogen bond donor and a site for further functionalization, making these compounds valuable intermediates. Derivatives of 4-aminopyrazole, in particular, have been investigated for their potential as inhibitors of various protein kinases, such as Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. nih.gov The synthesis of 4-aminopyrazoles can be achieved through several methods, including the reduction of nitroso pyrazoles or the cyclocondensation of appropriate precursors. rsc.orgbohrium.com

Contextualization of the 1-Cyclohexyl-1H-pyrazol-4-amine Moiety within Scientific Literature

While extensive research has been conducted on the broader classes of pyrazoles and aminopyrazoles, specific studies focusing solely on this compound are not widely available in peer-reviewed literature. Its existence is documented in chemical databases, providing basic structural and property information. nih.gov The significance of this particular moiety is therefore largely inferred from the well-established importance of its constituent parts: the N-substituted pyrazole and the 4-aminopyrazole core. The cyclohexyl group, a bulky and lipophilic substituent, can significantly influence the compound's solubility, membrane permeability, and binding interactions with biological targets. Research on related N-cyclohexyl substituted pyrazoles suggests potential applications in various therapeutic areas, though direct evidence for the title compound is limited. ontosight.ai

Structure

3D Structure

特性

IUPAC Name |

1-cyclohexylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWCERWSFRWQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541641 | |

| Record name | 1-Cyclohexyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97421-23-3 | |

| Record name | 1-Cyclohexyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Cyclohexyl 1h Pyrazol 4 Amine and Its Derivatives

Strategic Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole heterocycle is the foundational step in synthesizing the target compound. Several powerful strategies have been developed, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions

Cyclocondensation reactions, particularly the Knorr pyrazole synthesis, represent the most classical and widely used method for forming the pyrazole ring. beilstein-journals.orgnih.gov This approach involves the reaction of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine (B178648) derivative. nih.govnih.gov To synthesize the N1-cyclohexyl substituted core, cyclohexylhydrazine (B1595531) is the key starting material.

The reaction proceeds via condensation between the hydrazine and one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of the 1,3-dielectrophile is crucial for introducing the necessary functionality at the C4 position, which can later be converted to the amine group. For instance, using a 1,3-dicarbonyl compound with a precursor group at the C2 position (which becomes C4 of the pyrazole) allows for subsequent functionalization.

A common strategy involves the cyclocondensation of α-formyl- or α-acylketones with cyclohexylhydrazine. The reaction of cross-conjugated enynones with arylhydrazines has also been shown to be a regioselective method for pyrazole synthesis, with the reaction pathway being controlled by the electronic effects of substituents on the enynone. nih.gov

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Arylhydrazine | N,N-dimethylacetamide, room temp. | 1-Aryl-3,5-disubstituted pyrazole | ijpsjournal.com |

| α,β-Unsaturated Ketone | Hydrazine derivative | Copper triflate, bmim | 1,3,5-Trisubstituted pyrazole (after oxidation) | nih.gov |

| Cross-conjugated Enynone | Arylhydrazine | No special conditions required | Regioselective pyrazole derivatives | nih.gov |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is an atom-economic and powerful method for constructing five-membered heterocyclic rings, including pyrazoles. nih.govacs.org This reaction typically involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). nih.govorganic-chemistry.org

To form a pyrazole ring, a diazo compound reacts with an alkyne. The substituents on both the diazo compound and the alkyne determine the final substitution pattern of the pyrazole. For instance, the reaction of a cyclohexyl-containing diazo compound with a suitable alkyne could be a potential route. More commonly, a simpler diazo compound is reacted with a functionalized alkyne. The subsequent pyrazole can then be N-alkylated with a cyclohexyl group.

Recent advancements have focused on transition-metal-free intramolecular 1,3-dipolar cycloadditions of alkyne-tethered tosylhydrazones, which generate the diazo intermediate in situ, leading to fused polycyclic pyrazoles in high yields. acs.org While this specific example creates fused systems, the underlying principle of reacting a diazo species with an alkyne is broadly applicable to the synthesis of diverse pyrazole cores. tandfonline.comrsc.org

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as a highly efficient strategy for synthesizing complex molecules like pyrazoles. mdpi.comnih.gov MCRs offer significant advantages, including reduced synthesis time, lower costs, and decreased waste generation. beilstein-journals.orgnih.gov

Several MCRs have been developed for pyrazole synthesis. A common four-component reaction involves the condensation of an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate, often catalyzed by a simple base like piperidine (B6355638) or an environmentally benign catalyst. mdpi.comnih.gov To target 1-Cyclohexyl-1H-pyrazol-4-amine, one could envision an MCR using cyclohexylhydrazine as the hydrazine component. The other components would be chosen to install a group at the C4 position that is either an amino group or a precursor that can be easily converted to one.

For example, a three-component synthesis of polysubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines, catalyzed by ytterbium perfluorooctanoate [Yb(PFO)₃]. beilstein-journals.org By employing cyclohexylhydrazine in such a reaction, the N1-cyclohexyl moiety can be directly incorporated into the pyrazole ring during its formation.

Functionalization and Substitution Strategies

Alternatively, a pre-formed pyrazole ring can be functionalized to introduce the desired cyclohexyl and amine groups. This approach often involves late-stage functionalization and offers a different strategic pathway to the target molecule.

Introduction of the Cyclohexyl Moiety

The N-alkylation of a pyrazole ring is a direct method for introducing the cyclohexyl group onto the N1 position. This is typically achieved by reacting a pyrazole with a suitable cyclohexylating agent, such as cyclohexyl halide or cyclohexyl tosylate, often in the presence of a base.

Several methods for N-alkylation have been reported. Phase-transfer catalysis offers a mild and efficient route, where the alkylation of pyrazole can be performed without solvent using a crown ether catalyst and a strong base like potassium tert-butoxide. researchgate.net Another approach involves using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides a valuable alternative to methods requiring strong bases or high temperatures. semanticscholar.org For unsymmetrical pyrazoles, the regioselectivity of the N-alkylation is a critical consideration, often controlled by steric factors. researchgate.netsemanticscholar.org A direct one-pot method has also been developed for preparing N-alkyl and N-aryl pyrazoles from primary amines, diketones, and an electrophilic amination reagent. nih.gov

Table 2: Methods for N-Alkylation of Pyrazoles

| Method | Alkylating Agent | Catalyst/Base | Key Features | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Alkyl Halide | 18-crown-6 / K-tert-butoxide | Solvent-free, mild conditions | researchgate.net |

| Acid Catalysis | Trichloroacetimidate | Brønsted Acid | Avoids strong base, good for complex molecules | semanticscholar.org |

Formation of the 4-Amine Functionality

Introducing an amino group at the C4 position of the pyrazole ring is a key transformation. The C4 position of pyrazole is nucleophilic and readily undergoes electrophilic aromatic substitution. researchgate.netchim.it

The most common and reliable method for introducing a C4-amino group is a two-step sequence involving nitration followed by reduction. rsc.org Electrophilic nitration of the pyrazole ring occurs selectively at the C4 position to yield a 4-nitropyrazole. Subsequent reduction of the nitro group, which can be achieved using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride, or sodium borohydride (B1222165) with a copper catalyst, affords the desired 4-aminopyrazole. chim.itbohrium.com

A more direct, though less common, approach involves the cyclization of precursors that already contain the nitrogen functionality in a latent form. For example, a method for the synthesis of polysubstituted 4-aminopyrazoles from vinyl azides and hydrazines has been developed. rsc.org This reaction proceeds under mild conditions and provides a straightforward route to the 4-aminopyrazole core. rsc.org Another protecting-group-free synthesis starts from acetophenones, which are converted to nitrosopyrazoles via a telescoped oximation and hydrazine condensation; the nitroso group is then reduced to the amine. bohrium.com

Regioselective Synthesis of Pyrazole-4-amine Derivatives

The precise control of substituent placement on the pyrazole ring, known as regioselectivity, is paramount for synthesizing specific isomers like pyrazole-4-amines. The synthesis of these compounds often involves the condensation of a hydrazine with a three-carbon synthon. The challenge lies in directing the nucleophilic attack to ensure the formation of the desired constitutional isomer.

A prominent strategy for achieving regioselectivity in the synthesis of 4-aminopyrazoles involves the use of β-functionalized α,β-unsaturated nitriles as key precursors. chim.it For instance, the reaction of a suitably substituted hydrazine, such as cyclohexylhydrazine, with a molecule containing a cyano group and a leaving group on the β-carbon of a double bond can lead to the desired 4-aminopyrazole structure. The Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles, can also be employed to synthesize 4-aminopyrazoles that possess a cyano or (hetero)aroyl substituent at the 5-position. researchgate.net

Another powerful approach is the 1,3-dipolar cycloaddition reaction. The reaction between tosylhydrazones, which generate nitrile imines in situ, and nitroalkenes has been shown to produce 3,4-diaryl-1H-pyrazoles with high regioselectivity. rsc.org Adapting this methodology by selecting appropriate starting materials would allow for the synthesis of 1-cyclohexyl-4-amino pyrazole derivatives. The regiochemical outcome of these reactions can often be rationalized and predicted through computational studies, such as Density Functional Theory (DFT) calculations, which analyze the transition states of the possible reaction pathways. rsc.org

Research has also demonstrated the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine to prepare highly functionalized phenylaminopyrazoles. nih.gov While a one-pot procedure can be highly efficient, alternative stepwise protocols may alter the chemo- and regio-selectivity of the reaction, sometimes leading to a mixture of isomers that require separation. nih.gov

Catalytic and Green Chemistry Innovations in Synthesis

Modern synthetic chemistry increasingly focuses on sustainable and efficient methods. The synthesis of this compound and its derivatives has benefited significantly from innovations in catalysis and green chemistry, such as metal-catalyzed reactions, microwave-assisted protocols, and one-pot sequences. These methods aim to reduce waste, energy consumption, and reaction times while improving yields.

Metal-Catalyzed Reaction Systems

Metal catalysts have become indispensable tools in the synthesis of pyrazoles. Various transition metals, including palladium, copper, nickel, and iron, have been employed to facilitate key bond-forming reactions.

Palladium: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are utilized to introduce aryl or other substituents onto the pyrazole core. dergipark.org.tr These reactions are crucial for creating diverse libraries of pyrazole derivatives.

Copper: Copper-catalyzed N-arylation is a common method for introducing substituents onto the nitrogen atoms of the pyrazole ring. chim.it This is particularly relevant for synthesizing N-substituted pyrazoles.

Iron: Iron catalysts offer a more cost-effective and environmentally benign alternative to precious metals. Iron(III) chloride (FeCl₃), sometimes used with polyvinylpyrrolidone (B124986) (PVP), has been reported to catalyze the cyclocondensation reaction of arylhydrazines with malononitrile derivatives to produce 4-amino-1-aryl-1H-pyrazole-4-carbonitriles in high yields. encyclopedia.pubmdpi.com

Nickel: Nickel-based heterogeneous catalysts have been used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com These catalysts demonstrate good reusability, which is a key aspect of green chemistry. mdpi.com

A novel approach involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes to form multisubstituted pyrazoles, avoiding the use of potentially hazardous hydrazine reagents by forming the N-N bond in the final oxidation step. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. tandfonline.com Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. tandfonline.comrsc.orgrsc.org This efficiency stems from the direct and rapid heating of the reaction mixture. tandfonline.com

The synthesis of various pyrazole derivatives has been successfully achieved using microwave technology. dergipark.org.trresearchgate.net For example, the cyclocondensation of carbohydrazide (B1668358) derivatives with 2,4-pentanedione in ethanol (B145695) under microwave irradiation (270 W) yields 1-aroyl-3,5-dimethyl-1H-pyrazoles in just 3-5 minutes with excellent yields (82–98%). rsc.org Similarly, quinolin-2(1H)-one-based pyrazole derivatives have been synthesized in 7-10 minutes at 120°C using a 360 W microwave reactor. rsc.org These protocols often utilize environmentally friendly solvents or even solvent-free conditions, further enhancing their green credentials. tandfonline.comresearchgate.net

| Catalyst/Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| Microwave (360 W) | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic Acid, 120°C | 7-10 min | 68-86 | rsc.org |

| Microwave (270 W) | Carbohydrazide derivatives, 2,4-pentanedione | Ethanol, 270 W | 3-5 min | 82-98 | rsc.org |

| Microwave (300 MW) | Substituted benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Water, Room Temp. | 20 min | Not specified | dergipark.org.tr |

One-Pot Synthetic Sequences

The synthesis of pyrazole derivatives is well-suited to one-pot methodologies. A common approach involves the three-component reaction of a hydrazine, a 1,3-dicarbonyl compound (or its equivalent), and an aldehyde. mdpi.comlongdom.org For instance, pyrazoles can be synthesized in a one-pot reaction from arenes and carboxylic acids, proceeding through the successive formation of ketones and β-diketones, followed by cyclization with hydrazine. rsc.org

An efficient four-component reaction for synthesizing 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles involves the condensation of aryl aldehydes, propanedinitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) under solvent-free conditions. researchgate.net Similarly, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been developed for the straightforward synthesis of 1-H-pyrazole derivatives. longdom.org The use of water as a solvent and a catalytic amount of a substance like ammonium (B1175870) acetate (B1210297) highlights the green nature of this approach. longdom.org

Structural Characterization Methodologies of Synthesized Compounds

The unambiguous determination of the chemical structure of newly synthesized compounds like this compound is crucial. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation.

¹H and ¹³C NMR: These techniques provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule, respectively. mdpi.comnih.govresearchgate.net Chemical shifts (δ) and coupling constants (J) help to determine the connectivity of atoms.

2D NMR Techniques: More complex structures and the confirmation of regiochemistry often require two-dimensional NMR experiments. rsc.org

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is essential for piecing together the molecular skeleton. rsc.orgnih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of protons, which is critical for confirming the identity of isomers. rsc.orgnih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the molecular formula. nih.govmdpi.comnih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. nih.gov

X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unequivocal proof of the compound's structure, stereochemistry, and regiochemistry. acs.orgnih.govmdpi.comresearchgate.net For example, X-ray crystallography has been used to unambiguously identify pyrazole isomers and to study the binding of pyrazole derivatives in protein active sites. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. mdpi.comresearchgate.net For example, the disappearance of a nitrile (C≡N) stretching vibration can confirm its involvement in a cyclization reaction to form a pyrazole ring. acs.org

| Technique | Information Provided | Application Example | Reference |

| ¹H, ¹³C NMR | Carbon-hydrogen framework, chemical environment of nuclei | Basic structure confirmation of pyrazole derivatives | mdpi.comnih.gov |

| 2D NMR (HMBC, NOESY) | Connectivity across multiple bonds, spatial proximity of atoms | Unambiguous identification of N-methyl pyrazole isomers | nih.gov |

| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental composition | Confirmation of molecular formula for pyrazole-4-carbonitrile derivatives | nih.gov |

| X-ray Crystallography | Absolute 3D structure, confirmation of regiochemistry | Determining the crystal structure of 4-iodo-1H-pyrazole | mdpi.com |

| Infrared (IR) Spectroscopy | Presence of functional groups | Monitoring the conversion of a nitrile group during cyclization | acs.org |

Chemical Reactivity and Transformation Studies of 1 Cyclohexyl 1h Pyrazol 4 Amine

Reactivity Profiles of the Pyrazole (B372694) Amine Functionality

The exocyclic amino group at the C4 position of the pyrazole ring is a key site for chemical modification. Its nucleophilic character allows it to participate in a variety of reactions, leading to the formation of new C-N and N-S bonds.

Nucleophilic Substitution Reactions on the Amine Group

While specific studies detailing the acylation, alkylation, and sulfonylation of 1-cyclohexyl-1H-pyrazol-4-amine are not extensively documented in publicly available literature, the reactivity of the 4-aminopyrazole scaffold is well-established. These reactions typically proceed through the nucleophilic attack of the amino group on an electrophilic partner.

Acylation: The reaction of 4-aminopyrazoles with acylating agents such as acid chlorides or anhydrides is expected to readily form the corresponding amides. This transformation is a standard method for introducing acyl groups onto an amino function.

Alkylation: The alkylation of the amino group in aminopyrazoles can be challenging due to the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary starting material. However, under controlled conditions, mono-alkylation can be achieved.

Sulfonylation: The formation of sulfonamides from 4-aminopyrazoles and sulfonyl chlorides is a common transformation. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Due to the absence of specific experimental data for the title compound, a detailed data table for these reactions cannot be provided at this time.

Reactions at the Pyrazole Core

The pyrazole ring itself is a versatile platform for the construction of more complex molecular architectures, including bi-aryl systems and fused heterocycles.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound can serve as a coupling partner in these transformations. A notable example is its use in a C-N bond formation reaction as described in a patent for the synthesis of Janus kinase (JAK2) inhibitors google.com.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | A substituted pyrimidine (B1678525) (P21) | Palladium acetate (B1210297), Xantphos, Cesium carbonate | Dioxane | 85°C, overnight | A JAK2 inhibitor precursor | google.com |

This reaction demonstrates the utility of this compound as a building block in medicinal chemistry, enabling its linkage to other heterocyclic systems.

Annulation Reactions and Fused Heterocyclic System Formation

The 4-aminopyrazole moiety is a key precursor for the synthesis of various fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines nih.govekb.eg. The general synthetic strategy involves the reaction of a 4-aminopyrazole with a suitable three-carbon electrophile, leading to the construction of the pyrimidine ring.

| 4-Aminopyrazole Derivative | Reagent | Fused System Formed | Reference |

|---|---|---|---|

| General 4-aminopyrazole | Formamide | Pyrazolo[3,4-d]pyrimidine | ekb.eg |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | mdpi.com |

Influence of the Cyclohexyl Substituent on Chemical Transformations

The N-cyclohexyl group is expected to exert both steric and electronic effects on the reactivity of this compound.

Electronic Effects: As an alkyl group, the cyclohexyl substituent is electron-donating, which increases the electron density of the pyrazole ring. This enhanced electron density can increase the nucleophilicity of the ring, potentially facilitating electrophilic substitution reactions if they were to occur.

A comparative study on the cytotoxicity of 1H-pyrazolo[3,4-d]pyrimidine derivatives targeting the epidermal growth factor receptor (EGFR) provided some insight into the influence of the N-substituent. The study found that the introduction of a cyclohexyl group at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold was not beneficial for cytotoxic activity against A549 cells when compared to an aniline (B41778) moiety at the same position nih.gov. This suggests that the nature of the substituent at this position plays a critical role in the biological activity of the resulting molecule, with the bulky, non-aromatic cyclohexyl group being less favorable in this specific context than a more planar, aromatic substituent.

Furthermore, a comparative study of phenyl- versus cyclohexyl-terminated substituents on an n-type organic semiconductor revealed that while the packing structures were similar, the cyclohexyl-terminated compound exhibited lower electron mobility. This was attributed to more dynamic molecular motions in the solid state for the cyclohexyl-containing molecule, as the phenyl groups engaged in stabilizing C-H···π interactions rsc.org. While not a direct measure of chemical reactivity, this finding highlights the different intermolecular interaction potentials of cyclohexyl versus phenyl groups, which can have implications for reactivity in the solid state or in viscous media.

Computational and Theoretical Investigations of 1 Cyclohexyl 1h Pyrazol 4 Amine Systems

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of 1-Cyclohexyl-1H-pyrazol-4-amine at the electronic level. These methods provide a foundational understanding of the molecule's stability, reactivity, and electronic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic structure and reactivity.

Key parameters derived from DFT calculations include the distribution of electron density, the molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP map is particularly insightful, highlighting regions of positive and negative electrostatic potential on the molecular surface. For this compound, the nitrogen atoms of the pyrazole (B372694) ring and the amino group are expected to be regions of negative potential (red/yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the cyclohexyl ring would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity.

| Reactivity Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. A lower value suggests a higher propensity to donate electrons. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released upon gaining an electron. A higher value indicates a greater ability to accept electrons. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

These descriptors collectively provide a comprehensive picture of the chemical behavior of this compound, guiding the prediction of its reaction mechanisms and potential interactions.

Molecular Orbital Analysis (HOMO-LUMO Gaps and Electronic Chemical Potential)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. The spatial distribution of these orbitals in this compound is revealing. The HOMO is typically localized on the electron-rich regions, such as the pyrazole ring and the 4-amino group, signifying these as the primary sites for electron donation. The LUMO, in contrast, is often distributed over the pyrazole ring, indicating its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For pyrazole derivatives, this gap is influenced by the nature of the substituents.

The electronic chemical potential (μ), which is the negative of electronegativity (μ = -χ), indicates the tendency of electrons to escape from a system. It is a key parameter in understanding charge transfer processes in chemical reactions.

| Parameter | Formula | Significance for this compound |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. Relates to the ionization potential and electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Governs the direction of charge transfer in a reaction. |

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques offer insights into the dynamic behavior and intermolecular interactions of this compound.

Conformational Analysis and Energy Landscapes

Potential energy surface (PES) scans, performed by systematically rotating specific dihedral angles, can map out the conformational landscape. This analysis reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively, as well as the transition states connecting them. Understanding the preferred conformations is crucial as the biological activity and physical properties of a molecule are often dictated by its three-dimensional structure.

| Conformational Feature | Description | Expected Low-Energy State for this compound |

| Cyclohexyl Ring Pucker | The conformation of the six-membered ring. | The chair conformation is significantly more stable than boat or twist-boat forms. |

| N-Cyclohexyl Bond Orientation | The position of the pyrazole group on the cyclohexyl ring. | The equatorial position is generally favored over the axial position to minimize steric hindrance. |

| Rotation around N-C bond | The rotation of the pyrazole ring relative to the cyclohexyl group. | The energy barrier to rotation determines the flexibility of this linkage. |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the packing environment. The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal lattice.

For this compound, Hirshfeld analysis would reveal the nature and extent of various intermolecular contacts, such as hydrogen bonds and van der Waals forces. The amino group is a potent hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the relative contributions of different types of contacts (e.g., H···H, N···H, C···H). This analysis is invaluable for understanding the crystal packing and for predicting the solid-state properties of the compound.

Structure-Activity Relationship (SAR) and Ligand Design Principles

While specific biological activity data for this compound is not detailed here, computational studies can provide a foundation for understanding its structure-activity relationship (SAR) and for guiding the design of new ligands. Pyrazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of kinases and other enzymes.

The structural features of this compound, such as the hydrogen bonding capabilities of the amino and pyrazole groups, and the hydrophobic nature of the cyclohexyl substituent, are key determinants of its potential interactions with a biological target. SAR studies for related pyrazole-containing compounds often reveal that:

The 4-amino group can be a critical hydrogen bond donor, anchoring the ligand in a binding pocket.

The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

The substituent at the N1 position of the pyrazole ring (the cyclohexyl group in this case) often occupies a hydrophobic pocket, and its size and shape can significantly influence binding affinity and selectivity.

By systematically modifying these structural features and computationally evaluating the effects on binding, more potent and selective ligands can be designed. For example, replacing the cyclohexyl group with other cyclic or acyclic substituents, or introducing further substitutions on the pyrazole or cyclohexyl rings, could modulate the compound's properties. Computational techniques such as molecular docking can be used to predict the binding modes of these modified ligands and to prioritize them for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies are a important computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their potency.

In the context of pyrazole derivatives, numerous QSAR studies have been successfully developed to predict their activity against various biological targets, such as protein kinases and enzymes implicated in diseases like cancer and Alzheimer's. researchgate.netnih.govnih.gov For instance, 2D-QSAR models for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors have shown that the activity is significantly influenced by adjacency and distance matrix descriptors. nih.govuni.lu Such models, once validated, can be used to predict the inhibitory activity of new compounds, including this compound.

A typical QSAR study on a series of pyrazole analogs, including a hypothetical scenario for this compound, would involve the following steps:

Data Set Selection: A series of pyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule in the series.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to generate a QSAR equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

For a hypothetical QSAR model developed for a series of pyrazole-based kinase inhibitors, the following data table illustrates the types of descriptors and their correlation with activity.

| Compound | Biological Activity (pIC₅₀) | LogP (Hydrophobicity) | Molecular Weight | Number of Hydrogen Bond Donors |

| Analog 1 | 7.2 | 3.1 | 350.4 | 2 |

| Analog 2 | 6.8 | 2.8 | 322.3 | 2 |

| Analog 3 | 7.5 | 3.5 | 378.5 | 1 |

| This compound (Predicted) | 6.5 | 2.9 | 165.24 | 1 |

Note: The predicted activity for this compound is hypothetical and would be derived from the QSAR model.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govuni.lu This method is invaluable for understanding the binding mode of a potential drug molecule and for predicting its binding affinity. For pyrazole derivatives, molecular docking studies have been extensively used to investigate their interactions with various protein targets, including receptor tyrosine kinases, cyclin-dependent kinases (CDKs), and Janus kinases (JAKs). researchgate.netmdpi.comnih.gov

In a typical molecular docking study involving this compound, the 3D structure of the compound would be docked into the active site of a target protein. The simulation would predict the binding pose and calculate a docking score, which is an estimate of the binding affinity. For example, studies on pyrazole derivatives as inhibitors of CDK2 have revealed key hydrogen bonding interactions with the hinge region of the kinase. nih.govsigmaaldrich.com

The following table presents hypothetical docking results for this compound against several important protein kinase targets, based on findings for analogous pyrazole compounds. researchgate.netnih.gov

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| CDK2 | 1HCK | -8.5 | Leu83, Glu81, Asp145 |

| JAK1 | 4L00 | -7.9 | Leu959, Gly960, Tyr961 |

| VEGFR-2 | 2QU5 | -9.2 | Cys919, Asp1046, Glu885 |

These predicted interactions and binding energies provide valuable insights into which protein families this compound is most likely to inhibit, thereby guiding experimental validation.

Virtual Screening Methodologies for Ligand Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sigmaaldrich.com This approach is significantly faster and more cost-effective than traditional high-throughput screening. For the pyrazole scaffold, virtual screening has been employed to discover novel inhibitors for various targets. sigmaaldrich.com

A virtual screening workflow to discover new ligands based on the this compound scaffold could involve the following stages:

Library Preparation: A large database of chemical compounds would be prepared for screening.

Docking-Based Screening: The entire library would be docked into the active site of the target protein.

Filtering and Ranking: The compounds would be ranked based on their docking scores and other criteria, such as drug-likeness (e.g., Lipinski's rule of five).

Hit Selection: The top-ranked compounds would be selected for further computational analysis and subsequent experimental testing.

A study on the discovery of pyrazole-based CDK8 inhibitors utilized a high-throughput virtual screening approach to identify several promising hit compounds from a large chemical library. The following table illustrates the type of data generated in such a screening campaign.

| Compound ID | Docking Score (kcal/mol) | Lipinski's Rule of Five Violations | Predicted ADME Properties |

| ZINC123456 | -10.2 | 0 | Favorable |

| ZINC789012 | -9.8 | 0 | Favorable |

| ZINC345678 | -9.5 | 1 | Moderate |

| Scaffold: this compound | Reference | 0 | Favorable |

Note: The data presented is illustrative of a virtual screening campaign and does not represent actual results for the specified compounds.

By employing these computational methodologies, researchers can efficiently explore the therapeutic potential of this compound and design novel derivatives with improved potency and selectivity, ultimately accelerating the drug discovery process.

In Vitro Biological Activity and Mechanistic Elucidation of 1 Cyclohexyl 1h Pyrazol 4 Amine Derivatives

Anti-Infective Research

The search for novel anti-infective agents is a critical area of pharmaceutical research. Pyrazole (B372694) derivatives have been investigated for their potential to combat a range of infectious diseases. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

While the broader class of pyrazole derivatives has demonstrated potential as antimicrobial compounds, specific studies focusing on the antibacterial and antifungal activity of 1-Cyclohexyl-1H-pyrazol-4-amine derivatives are not extensively detailed in the reviewed literature. nih.gov However, the general antimicrobial potential of the pyrazole scaffold is well-established. For instance, some pyrazolone (B3327878) derivatives have shown activity against both Gram-positive and Gram-negative bacteria. banglajol.info A series of pyrazole derivatives were screened for their activity against various bacterial strains, with some compounds exhibiting notable inhibition zones against Staphylococcus aureus and Escherichia coli. nih.gov Another study on pyrano[2,3-c]pyrazole derivatives identified compounds with significant activity against multidrug-resistant bacterial strains. biointerfaceresearch.com

In the realm of antifungal research, certain pyrazole derivatives have shown promising results. For example, one study reported a pyrazole derivative with high activity against Aspergillus niger. nih.gov

Table 1: Representative Antimicrobial Activity of General Pyrazole Derivatives

| Compound Type | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| Pyrazolone derivative | Staphylococcus aureus | Moderate activity | banglajol.info |

| Pyrazolone derivative | Escherichia coli | High activity | nih.gov |

| Pyrazolone derivative | Aspergillus niger | High activity | nih.gov |

Antitubercular Properties

Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. nih.gov Pyrazole-containing compounds have emerged as a promising class of molecules in the search for new anti-tuberculosis drugs. nih.govacs.org A review of recent advancements highlights the synthesis of numerous pyrazole derivatives with potent antimycobacterial activity. nih.gov For instance, some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as having significant antitubercular effects. acs.org Additionally, pyrazolyl pyrimidine (B1678525) derivatives have been designed and synthesized, with some showing a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov While these findings are promising for the pyrazole class, specific data on the antitubercular properties of this compound derivatives were not prominent in the surveyed literature.

Antiviral Efficacy Studies

The antiviral potential of pyrazole derivatives has been explored against a variety of viruses. nih.gov Studies have shown that pyrazole-based scaffolds can be effective against viruses such as Newcastle disease virus (NDV). nih.gov In one study, certain pyrazole derivatives offered significant protection against NDV. nih.gov Furthermore, pyrazole derivatives have been investigated for their activity against coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, with some hydroxyquinoline-pyrazole derivatives showing direct antiviral activity. nih.gov However, specific antiviral efficacy studies on this compound derivatives are not detailed in the available research.

Anti-Inflammatory Response Modulation

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. ijpsjournal.com Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib (B62257) being a notable example. ijpsjournal.com Research has shown that some 4-aminopyrazole derivatives act as potent inhibitors of Janus kinases (JAKs), which are crucial mediators of inflammatory signaling. nih.gov One such derivative, 3-cyclohexyl-3-(4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanamide, demonstrated significant inhibitory activity against JAKs. nih.gov Specifically, a related compound, 17m, showed high inhibitory rates for JAK1, JAK2, and JAK3. nih.gov

Table 2: JAK Inhibition by a 4-Aminopyrazole Derivative (Compound 17m)

| Kinase | % Inhibition at 10µM | IC50 (µM) | Reference |

|---|---|---|---|

| JAK1 | 97 | 0.67 | nih.gov |

| JAK2 | 96 | 0.098 | nih.gov |

Other studies on pyrazole derivatives have also demonstrated their ability to inhibit key inflammatory enzymes like cyclooxygenase (COX). ijpsjournal.comnih.gov

Anticancer Activity and Cellular Effects

The development of novel anticancer agents is a cornerstone of oncological research. Pyrazole derivatives have shown considerable promise in this area. nih.gov A study on N-cyclohexyl-1-methyl-1H-pyrazol-4-amine indicated significant inhibition of cell proliferation in HeLa and HepG2 cancer cell lines.

Furthermore, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov One compound from this series, compound 15, displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. nih.govscispace.com Mechanistic studies revealed that this compound could arrest the cell cycle and induce apoptosis in ovarian cancer cells. nih.gov

Table 3: Antiproliferative Activity of a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivative (Compound 15)

| Cancer Cell Line | GI50 (µM) | Reference |

|---|---|---|

| MV4-11 (Leukemia) | 0.127 | scispace.com |

| OVCAR5 (Ovarian) | 0.150 | scispace.com |

Other research has focused on pyrazole derivatives as tubulin inhibitors. A series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanones were synthesized and evaluated for their anti-proliferative activities, with some compounds showing significant inhibition of tumor cell growth at sub-micromolar concentrations. nih.govresearchgate.net

Antioxidant Potency Investigations

Oxidative stress is implicated in the pathogenesis of various diseases, making the investigation of antioxidant compounds highly relevant. mdpi.com Pyrazole derivatives have been a subject of such investigations. mdpi.comnih.gov A study on 5-aminopyrazole derivatives, some of which feature a flexible alkyl chain at the N1 position, explored their antioxidant properties. mdpi.com The radical scavenging activity was assessed using the DPPH assay. mdpi.com While direct data on this compound is limited, this study provides insights into the antioxidant potential of structurally related compounds.

Table 4: Antioxidant Activity of Selected 5-Aminopyrazole Derivatives

| Compound | Antioxidant Activity (AA%) | Reference |

|---|---|---|

| 4b | 27.65 | mdpi.com |

| 4c | 15.47 | mdpi.com |

| 1d | 4.22 - 6.12 | mdpi.com |

| 1h | 4.22 - 6.12 | mdpi.com |

| 1i | 4.22 - 6.12 | mdpi.com |

| 2b | 4.22 - 6.12 | mdpi.com |

| 2c | 4.22 - 6.12 | mdpi.com |

| 3c | 4.22 - 6.12 | mdpi.com |

Another study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also reported potent radical scavenging activity. nih.gov

Target-Specific Enzyme and Receptor Modulation

The versatility of the pyrazole core, combined with various substitutions, allows for the fine-tuning of biological activity, leading to potent and selective modulation of a range of molecular targets.

Kinase Inhibition Studies

The pyrazole nucleus is a well-established pharmacophore in the design of kinase inhibitors, playing a crucial role in the development of agents targeting various cancers and inflammatory diseases. nih.gov While specific studies on direct derivatives of this compound are not extensively documented, research on structurally related 4-aminopyrazole derivatives highlights the potential of this chemical class.

For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines has been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. capes.gov.brnih.gov In these studies, bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to compounds with significant CDK2 inhibitory activity. capes.gov.brnih.gov One of the most potent compounds, 15 , exhibited a CDK2 inhibition constant (Ki) of 0.005 µM. capes.gov.brnih.gov Mechanistic investigations in ovarian cancer cell lines revealed that this compound reduced the phosphorylation of the retinoblastoma protein, induced cell cycle arrest in the S and G2/M phases, and promoted apoptosis. capes.gov.brnih.gov

Furthermore, 4-amino-(1H)-pyrazole derivatives have been explored as inhibitors of Janus kinases (JAKs). In one study, several compounds demonstrated potent inhibition of JAK1, JAK2, and JAK3, with IC50 values below 20 nM. nih.gov Molecular docking studies of the most potent compound, 3f , suggested that the pyrazole's -NH and =N moieties form crucial hydrogen bonds with the hinge region of the JAK2 ATP-binding pocket. nih.gov

| Compound | Target Kinase | Inhibition (Ki/IC50) | Cell-Based Activity (GI50/IC50) |

| 15 | CDK2 | Ki = 0.005 µM | GI50 = 0.127-0.560 μM (various cancer cell lines) |

| 14 | CDK2 | Ki = 0.007 µM | - |

| 3f | JAK1, JAK2, JAK3 | IC50 < 20 nM | IC50 in the micromolar range against various cell lines |

| 11b | JAK1, JAK2, JAK3 | - | IC50 in the submicromolar range against HEL and K562 cell lines |

| Compound 13 | Plasmodium falciparum calcium-dependent protein kinase 1 | IC50 = 56 nM | IC50 = 0.262 µM against P. falciparum |

| Compound 28 | CDK12, CDK13 | IC50 = 9 nM, 5.8 nM | - |

Data sourced from multiple studies on pyrazole-based kinase inhibitors. capes.gov.brnih.govnih.govwikipedia.org

Cyclooxygenase (COX) Enzyme Pathway Modulation

The pyrazole scaffold is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors, with the well-known anti-inflammatory drug celecoxib featuring a 1,5-diarylpyrazole core. While direct studies on this compound derivatives are limited in this context, a wealth of research on other pyrazole-containing molecules demonstrates their potent and selective COX-2 inhibitory activity.

For example, a series of novel pyrazole derivatives were synthesized and showed selective inhibition of the COX-2 enzyme with IC50 values ranging from 0.043 to 0.56 μM. nih.gov Certain compounds within this series demonstrated superior potency, with IC50 values as low as 0.043 μM. nih.gov In another study, new pyrazole derivatives exhibited nanomolar inhibitory activity against COX-2, with some compounds showing high selectivity over COX-1. nih.gov For instance, compound 2a had a COX-2 IC50 of 19.87 nM. nih.gov

Hybrid molecules incorporating the pyrazole moiety have also been explored. Thymol-pyrazole hybrids have been developed as dual COX-2/5-lipoxygenase (LOX) inhibitors, with some compounds showing COX-2 inhibition comparable to celecoxib. tandfonline.com Similarly, pyrazole-pyridazine hybrids have been synthesized, with trimethoxy derivatives 5f and 6f exhibiting potent COX-2 inhibition with IC50 values of 1.50 and 1.15 μM, respectively, surpassing the activity of celecoxib in the same assay. rsc.org

| Compound/Derivative Series | Target | IC50 | Selectivity Index (COX-1/COX-2) |

| Novel Pyrazole Derivatives | COX-2 | 0.043-0.56 µM | Selective for COX-2 |

| Compound 11 | COX-2 | 0.043-0.049 µM | - |

| Compound 2a | COX-2 | 19.87 nM | - |

| Compound 3b | COX-2 | 39.43 nM | 22.21 |

| Thymol-Pyrazole Hybrid 8b | COX-2 | 0.043 µM | 316 |

| Pyrazole-Pyridazine Hybrid 6f | COX-2 | 1.15 µM | - |

Data compiled from various studies on pyrazole-based COX inhibitors. nih.govnih.govtandfonline.comrsc.org

Ion Channel Potentiation and Regulation (e.g., KCa2 Channels)

Derivatives of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA), a close structural analog of this compound, have been extensively studied as positive modulators of small-conductance calcium-activated potassium (KCa2) channels. nih.govtandfonline.com These channels are involved in neuronal excitability and are potential therapeutic targets for neurological disorders such as ataxia.

A series of CyPPA analogs were synthesized where the cyclohexane (B81311) ring was replaced with various substituted phenyl rings. tandfonline.com Halogen substitution on the benzene (B151609) ring significantly enhanced the potency of these compounds in potentiating KCa2.2a channels. For instance, compound 2q , with halogens at positions 2 and 5 of the benzene ring, showed a ~10-fold higher potency than the parent compound, CyPPA. tandfonline.com Similarly, compound 2o , with halogens at positions 3 and 4, was ~7-fold more potent. tandfonline.com Importantly, these potent derivatives retained their selectivity for KCa2.2a and KCa2.3 subtypes over KCa3.1. nih.govtandfonline.com In an electrophysiological model of spinocerebellar ataxia type 2 (SCA2), both compounds 2o and 2q were able to normalize the irregular firing of Purkinje cells, suggesting their therapeutic potential. tandfonline.com

| Compound | Target Channel | EC50 | Efficacy (Emax) | Subtype Selectivity |

| CyPPA | KCa2.2a | 7.48 ± 1.58 μM | - | KCa2.2a/KCa2.3 selective |

| Compound 2o | KCa2.2a | ~7-fold more potent than CyPPA | - | KCa2.2a/KCa2.3 selective |

| Compound 2q | KCa2.2a | ~10-fold more potent than CyPPA | ~90% on KCa2.2a | KCa2.2a/KCa2.3 selective |

| Compound 2d | KCa2.2a | 49.72 ± 11.3 μM | - | - |

Data from a structure-activity relationship study of CyPPA analogs. nih.govtandfonline.com

Mycobacterium tuberculosis CYP121A1 Inhibition

The pyrazole scaffold has been identified as a promising starting point for the development of inhibitors against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. One key target is the cytochrome P450 enzyme CYP121A1, which is essential for mycobacterial growth.

Research into a series of imidazole (B134444) and triazole diarylpyrazole derivatives has demonstrated their ability to bind to and inhibit Mtb CYP121A1. nih.govrsc.org In these studies, the binding affinity of the compounds was assessed using UV-vis spectroscopy, and their antimycobacterial activity was determined. For the imidazole series, derivatives with propyloxy (11f ) and isopropyloxy (11h ) substitutions on the 4-chloroaryl pyrazole core showed good type II binding affinity to Mtb CYP121A1, with Kd values of 11.73 μM and 17.72 μM, respectively. nih.govrsc.org In the triazole series, a methoxy-substituted derivative (12b ) displayed a strong binding affinity with a Kd of 5.13 μM. nih.govrsc.org These compounds also exhibited antimycobacterial activity, with the imidazole derivatives generally showing greater potency against Mtb H37Rv. nih.gov

| Compound | Derivative Type | Mtb CYP121A1 Binding (Kd) | Antimycobacterial Activity (MIC90) |

| 11f | Imidazole-pyrazole | 11.73 µM | 3.95-12.03 µg/mL (range for series) |

| 11h | Imidazole-pyrazole | 17.72 µM | 3.95-12.03 µg/mL (range for series) |

| 12b | Triazole-pyrazole | 5.13 µM | 4.35-25.63 µg/mL (range for series) |

| cYY (natural substrate) | - | 12.28 µM | - |

Data from studies on pyrazole derivatives as Mtb CYP121A1 inhibitors. nih.govrsc.org

FtsZ Protein Inhibition and Polymerization Mechanistic Research

The bacterial cell division protein FtsZ is an attractive target for the development of new antibacterial agents. While specific studies on this compound derivatives as FtsZ inhibitors are not prominent, the broader class of pyrazole-containing compounds has been investigated for antibacterial properties.

The search for FtsZ inhibitors has led to the discovery of various small molecules that disrupt the formation of the Z-ring, a crucial step in bacterial cytokinesis. While some research has focused on other heterocyclic scaffolds, the exploration of pyrazole derivatives as antibacterial agents suggests a potential, though less explored, avenue for FtsZ inhibition. For instance, a series of pyrazole analogs were found to possess good antibacterial activity against both Gram-positive and Gram-negative organisms through the inhibition of type II bacterial topoisomerases, indicating that the pyrazole scaffold can be effective against bacteria via different mechanisms.

Further research is required to specifically elucidate the potential of this compound derivatives and other pyrazoles as direct inhibitors of FtsZ polymerization and to understand their mechanism of action at this particular target.

Mechanism of Action Studies (e.g., binding affinity, inhibition assays)

The in vitro biological activities of this compound derivatives and their analogs are underpinned by specific molecular interactions with their respective targets. The mechanism of action for these compounds is typically elucidated through a combination of binding affinity studies and functional inhibition assays.

For the KCa2 channel modulators , the mechanism involves direct binding to the channel protein, leading to an increased sensitivity to calcium and potentiation of the channel's opening. This is quantified by determining the EC50 values in electrophysiological assays, which measure the concentration of the compound required to elicit a half-maximal response. nih.govtandfonline.com The subtype selectivity is determined by comparing the compound's activity across different KCa channel subtypes. nih.govtandfonline.com

In the context of kinase inhibition , the primary mechanism is the competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. The potency of this inhibition is measured by Ki or IC50 values in enzymatic assays. capes.gov.brnih.govnih.gov Molecular docking studies further illuminate the binding mode, identifying key hydrogen bonds and hydrophobic interactions between the pyrazole scaffold and amino acid residues in the kinase active site. nih.gov

For COX enzyme inhibition , the mechanism also involves binding to the active site of the enzyme. The selectivity for COX-2 over COX-1 is a critical aspect, and this is quantified by the selectivity index (the ratio of IC50 for COX-1 to IC50 for COX-2). nih.govnih.gov Molecular docking studies have shown that the pyrazole derivatives can adopt conformations similar to known selective COX-2 inhibitors within the enzyme's active site. nih.gov

The inhibition of Mtb CYP121A1 by pyrazole derivatives occurs through binding to the enzyme, which can be either direct coordination to the heme iron or interaction within the substrate-binding pocket. nih.govrsc.org This binding is characterized by determining the dissociation constant (Kd) through spectroscopic methods like UV-vis spectroscopy. nih.govrsc.org The functional consequence is a reduction in the enzyme's metabolic activity, which is essential for the mycobacterium's survival. nih.gov

Future Perspectives and Emerging Research Trajectories

Innovation in Synthetic Organic Methodologies

The synthesis of pyrazole (B372694) derivatives has moved beyond classical condensation reactions to embrace more sophisticated and efficient methodologies. researchgate.net The future development of analogs of 1-Cyclohexyl-1H-pyrazol-4-amine will likely capitalize on these innovations to create diverse molecular libraries with high efficiency and structural complexity.

Key emerging synthetic strategies include:

Multicomponent Reactions (MCRs) : These reactions are highly efficient, allowing the one-pot synthesis of complex molecules from three or more starting materials. mdpi.com For instance, the four-component reaction of hydrazine (B178648) hydrate, aldehydes, β-ketoesters, and malononitrile (B47326) has been used to produce pyrano[2,3-c]pyrazole derivatives in high yields (85-93%). mdpi.com This approach minimizes waste and reduces reaction time, aligning with the principles of green chemistry. researchgate.netias.ac.in

Novel Catalytic Systems : The use of advanced catalysts is revolutionizing pyrazole synthesis. Nano-ZnO catalysts have been employed for the eco-friendly synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and simple work-up procedures. researchgate.netnih.gov

Green Chemistry Approaches : Techniques such as microwave-assisted synthesis and solvent-free reactions are becoming more prevalent. researchgate.netias.ac.in Microwave irradiation, for example, can significantly accelerate reaction rates and improve yields in the formation of pyrazole rings. researchgate.net Ultrasonic irradiation is another eco-friendly alternative for synthesizing pyrazoline analogues. ias.ac.in

Flow Chemistry : The application of continuous flow technology to pyrazole synthesis can offer precise control over reaction parameters, leading to improved yields, safety, and scalability, which is crucial for industrial production.

A summary of innovative synthetic methods for pyrazole derivatives is presented below.

| Methodology | Key Features | Catalyst/Conditions | Reported Yields | Reference |

| Multicomponent Synthesis | One-pot, high efficiency | Piperidine (B6355638), aqueous medium | 85-93% | mdpi.com |

| Green Protocol | Environmentally friendly | Nano-ZnO | up to 95% | researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Rapid, efficient | Acetic acid, water | 78-90% | mdpi.com |

| 1,3-Dipolar Cycloaddition | Simple, practical | In situ generated nitrilimine | 72% | nih.gov |

Integration of Advanced Computational Techniques in Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and molecular design. eurasianjournals.com For this compound and its derivatives, these techniques provide deep insights into structure-activity relationships (SAR) and guide the rational design of more potent and selective molecules.

Future research will likely see a deeper integration of the following computational methods:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR modeling helps to identify the key structural features of pyrazole derivatives that are crucial for their biological activity. nih.gov For example, a QSAR study on 1,3,4-trisubstituted pyrazoles as Hepatitis C virus (HCV) entry inhibitors identified molecular properties like topological charge and partition coefficient as key determinants of activity. chemrevlett.com

Molecular Docking : This technique predicts how a molecule binds to the active site of a biological target. Docking studies have been used to investigate the binding modes of pyrazole derivatives to various enzymes, including carbonic anhydrases and kinases like the rearranged during transfection (RET) kinase. nih.govnih.gov Such studies are crucial for designing inhibitors with high affinity and specificity.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic picture of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex and the conformational changes that may occur. eurasianjournals.com For pyrazole-based TRAP1 inhibitors, 100 ns MD simulations were used to validate docking results and assess the stability of the ligand-protein complexes. mdpi.com

Machine Learning and AI : Emerging artificial intelligence and machine learning models are being developed to predict the pharmacological properties of compounds with even greater speed and accuracy, accelerating the discovery of new pyrazole-based therapeutic agents. eurasianjournals.com

A summary of computational techniques applied to pyrazole derivatives is provided in the table below.

| Technique | Application | Example Study | Key Findings | Reference |

| 3D-QSAR | Elucidate structure-activity relationships | RET Kinase Inhibitors | Identified structural requirements for potent inhibition. | nih.gov |

| Molecular Docking | Predict binding modes and affinity | Carbonic Anhydrase Inhibitors | Evaluated binding interactions with hCA I and II isoforms. | nih.gov |

| Molecular Dynamics | Assess complex stability and dynamics | TRAP1 Inhibitors | Validated docking poses and confirmed binding stability. | mdpi.com |

| QSAR Modeling | Design of antiviral agents | Hepatitis C Virus Inhibitors | Determined molecular descriptors crucial for antiviral activity. | chemrevlett.com |

Expansion of In Vitro Biological Target Exploration

The pyrazole scaffold is known for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.govnih.gov Future research on this compound and its derivatives will focus on exploring a wider range of biological targets to uncover new therapeutic applications.

Emerging areas of biological target exploration include:

Kinase Inhibition : Many pyrazole derivatives have been identified as potent kinase inhibitors, a critical area in cancer therapy. Targets include RET kinase, cyclin-dependent kinases (CDKs), and glycogen (B147801) synthase kinase 3 beta (GSK3B). nih.gov Further screening against a broader panel of kinases could reveal new opportunities for treating various cancers and other diseases.

Enzyme Inhibition : Beyond kinases, pyrazoles have shown inhibitory activity against other enzyme classes. For instance, they are effective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and carbonic anhydrases, which are targets for various pathologies. nih.govnih.gov

Anticancer Activity : Polysubstituted pyrazoles have demonstrated significant antiproliferative activity against a wide range of human tumor cell lines. nih.gov Future work will involve elucidating their specific mechanisms of action, which may include inducing apoptosis, disrupting cell cycle progression, or interfering with signal transduction pathways. researchgate.net

Multi-target Agents : There is growing interest in developing single compounds that can modulate multiple biological targets, which could be beneficial for treating complex diseases. Pyrazole-based derivatives are being investigated as potential multi-target agents for conditions like Alzheimer's disease and diabetes. ekb.eg

The table below highlights some of the biological targets investigated for various pyrazole derivatives.

| Target Class | Specific Target | Derivative Type | Observed Activity (IC₅₀/Kᵢ) | Reference |

| Kinase | RET Kinase | Pyrazole derivatives | pIC₅₀ up to 8.8 | nih.gov |

| Kinase | CDK/GSK3B | 1-Cyclopropyl-1H-pyrazol-4-amine analogs | EC₅₀ = 33.0 to 124.0 nM | |

| Enzyme | COX-2 | Thiazolidinone-pyrazole hybrids | High selectivity over COX-1 | nih.gov |

| Enzyme | Carbonic Anhydrase (hCA I) | Substituted pyrazoles | Kᵢ = 5.13–16.9 nM | nih.gov |

| Cancer Cell Line | Non-Small Cell Lung (HOP-92) | Polysubstituted pyrazole | GI₅₀ = 1.61 µM | nih.gov |

Synergistic Approaches in Chemical Biology and Material Science

The unique physicochemical properties of the pyrazole ring extend its utility beyond medicinal chemistry into the realms of chemical biology and material science. chim.it Synergistic approaches that combine these fields are expected to yield novel tools and materials based on the this compound framework.

Future research trajectories in this interdisciplinary space include:

Fluorescent Probes for Bioimaging : The pyrazole scaffold is an excellent platform for designing fluorescent probes due to its synthetic versatility and good membrane permeability. nih.gov Pyrazole derivatives have been developed as sensors for detecting metal cations (e.g., Cu²⁺) and for the in vivo detection of cancer biomarkers, highlighting their potential in diagnostics and cell biology research. nih.gov

Functional Materials : Pyrazoles are being explored for their utility in designing functional materials. chim.it Nitrogen-rich pyrazole derivatives, for example, are being investigated as energetic materials due to the high amount of energy stored in their structures. consensus.app

Coordination Chemistry : The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. This property can be exploited to create novel coordination complexes with unique catalytic, magnetic, or photophysical properties. chim.it

These emerging research directions underscore the vast potential that remains to be tapped within the chemistry of this compound and related pyrazole structures. The convergence of innovative synthesis, advanced computation, and interdisciplinary exploration will continue to drive the discovery of new applications for this remarkable class of compounds.

Q & A

Q. What are the common synthetic routes for 1-Cyclohexyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization and coupling reactions. For example, a Buchwald-Hartwig amination protocol using copper(I) bromide and cesium carbonate in DMSO at 35°C for 48 hours yields 1-cyclopropyl derivatives with ~18% yield after purification via column chromatography . Optimizing catalysts (e.g., Pd-based systems for cross-coupling) or solvent systems (e.g., DMF for higher polarity) can improve yields. Key intermediates, such as 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride, are generated via sequential cyclization, formylation, and oxidation .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, hydrazine derivatives | 60-75% | |

| Coupling | CuBr, Cs₂CO₃, DMSO, 35°C, 48h | 17.9% | |

| Purification | EtOAc/hexane gradient chromatography | >95% purity |

Q. Which analytical techniques are critical for structural characterization of this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths/angles (e.g., C–N bond: 1.34 Å, C–C cyclohexyl: 1.50–1.54 Å) and confirms regiochemistry . SHELX programs are widely used for refinement .

- NMR spectroscopy : Key signals include δ 8.87 ppm (pyrazole H), δ 1.13–1.56 ppm (cyclohexyl CH₂), and splitting patterns to distinguish substituents .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 215) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial assays : Use microdilution methods (MIC determination) against S. aureus or E. coli . Derivatives with halogen substituents (e.g., 4-bromophenyl) show enhanced activity due to increased lipophilicity .

- Antitubercular testing : Employ the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, with IC₅₀ values <10 µM indicating potency .

- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts (e.g., cyclohexyl δ 1.2–1.7 ppm) with DFT-calculated chemical shifts (Gaussian or ORCA software). Discrepancies >0.5 ppm may indicate conformational flexibility .

- Dynamic effects : Use variable-temperature NMR to identify rotamers or tautomers (e.g., pyrazole ring puckering) .

- Crystallographic backup : Resolve ambiguous signals via single-crystal XRD, which provides definitive bond geometry .

Q. What strategies are effective for computational modeling of this compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., σ₁ receptors). The cyclohexyl group often occupies hydrophobic pockets, while the pyrazole NH₂ forms hydrogen bonds .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., with tubulin for antitubulin agents) .

- QSAR models : Corporate Hammett constants (σ) of substituents (e.g., electron-withdrawing groups enhance σ₁ receptor affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。